molecular formula C15H22N2O4 B12808214 N-Me-Lys(Z)-OH

N-Me-Lys(Z)-OH

Cat. No.: B12808214
M. Wt: 294.35 g/mol
InChI Key: BBDYEFFDBXIBKT-UHFFFAOYSA-N
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Description

N-Me-Lys(Z)-OH (chemical name: Nα-Methyl-Nε-carbobenzyloxy-L-lysine) is a modified lysine derivative extensively used in peptide synthesis and medicinal chemistry. Its structure features a methyl group on the α-amino group and a benzyloxycarbonyl (Z or Cbz) protecting group on the ε-amino group . Key properties include:

  • Molecular formula: C₁₅H₂₂N₂O₄
  • CAS No.: 201016-22-0
  • Molecular weight: 294.35 g/mol
  • Storage: Stable at room temperature (RT) .

The methyl group enhances metabolic stability by reducing enzymatic degradation, while the Z group provides orthogonal protection during solid-phase peptide synthesis (SPPS) . Its applications span gap junction modulation (e.g., connexin43 inhibition) and peptide-based drug design .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)

InChI Key

BBDYEFFDBXIBKT-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Direct N-Methylation of Lys(Z)-OH

  • Starting from Lys(Z)-OH , direct methylation of the α-amino group can be achieved using reductive amination or methylation reagents.
  • A common approach involves:
    • Protection of the ε-amino group with the Z group (benzyloxycarbonyl).
    • Reductive methylation of the α-amino group using formaldehyde and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation with formaldehyde and palladium on charcoal.
  • This method yields this compound with good selectivity and moderate to high yields (typically 70-90%) depending on reaction conditions and purification steps.

Stepwise Protection and Methylation

  • An alternative approach involves:
    • First protecting the ε-amino group of lysine with the Z group.
    • Then performing methylation on the free α-amino group.
  • This can be done via:
    • Formation of an intermediate triflate ester on the carboxyl group to facilitate side reactions.
    • Subsequent nucleophilic substitution with benzylamine or other amines to maintain protection.
  • This method is more complex but allows better control over side reactions and purity.

One-Pot Reductive Methylation and Protection (Concise Method)

  • A streamlined one-pot reaction sequence has been reported for related compounds such as Fmoc-Lys(Boc)(Me)-OH, which can be adapted for this compound.
  • The process involves:
    • Reductive methylation of the α-amino group in the presence of triethylamine and Boc anhydride or Z-protecting reagents.
    • Removal of catalysts and purification by silica gel chromatography.
  • This method achieves high yields (~90%) and purity, confirmed by spectroscopic techniques (ESI-MS, 1H-NMR, 13C-NMR).

Detailed Preparation Procedure (Based on Patent WO2004007427A1 and Related Literature)

Step Reagents/Conditions Description Yield/Notes
1. Protection of ε-amino group Benzyl chloroformate (Cbz-Cl), aqueous NaOH, THF, pH 10-12 L-lysine is reacted with benzyl chloroformate under basic conditions to form Lys(Z)-OH ~70-80% yield; product isolated by filtration and washing
2. Methylation of α-amino group Formaldehyde (40% aqueous), Pd/C catalyst, methanol, hydrogen atmosphere Reductive methylation of the α-amino group to form this compound ~80-90% yield; reaction overnight under H2
3. Purification Silica gel chromatography, elution with chloroform/methanol/water mixtures Removal of impurities and isolation of pure this compound Purity >95% by HPLC
  • The reaction mixture after methylation is concentrated under reduced pressure.
  • The residue is triturated with ether to precipitate the product as a colorless solid.
  • The Z protecting group remains intact throughout the process, ensuring selective protection of the lysine side chain.

Analytical Characterization and Purity

  • Spectroscopic confirmation:
    • 1H-NMR and 13C-NMR show characteristic signals for the methylated α-amino group and the benzyloxycarbonyl protecting group.
    • ESI-MS confirms the molecular ion peak corresponding to this compound.
  • Physical properties:
    • White powder appearance.
    • Melting point typically in the range of 85-87°C (similar to related protected lysine derivatives).
  • Purity:
    • Achieved purity is generally >95%, suitable for peptide synthesis applications.
    • Purification by chromatography or recrystallization is standard.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Advantages Disadvantages
Direct reductive methylation of Lys(Z)-OH Lys(Z)-OH Formaldehyde, Pd/C, H2 Catalytic hydrogenation 80-90 Simple, high yield, mild conditions Requires catalyst removal, possible over-reduction
Stepwise protection and methylation L-lysine Benzyl chloroformate, formaldehyde, reducing agents Protection + reductive amination 70-85 Good control over protection, high purity Multi-step, longer process
One-pot reductive methylation with Boc or Z protection Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride TEA, Boc anhydride, Pd/C One-pot reductive methylation ~90 Streamlined, high yield, easy purification Requires careful monitoring, catalyst handling

Research Findings and Industrial Relevance

  • The preparation of this compound is well-documented in peptide synthesis patents and literature, emphasizing its role as a key intermediate for synthesizing methylated peptides.
  • The Z protecting group is favored for its stability and ease of removal by hydrogenolysis after peptide assembly.
  • The methylation step is critical and typically performed by reductive amination to avoid side reactions.
  • Industrial processes focus on scalability, purity, and cost-effectiveness, often employing crystallization and chromatography for purification.
  • Recent patents (e.g., EP3160984A1) describe scalable processes for peptides containing Lys(Z) derivatives, highlighting the importance of high-purity intermediates like this compound.

Chemical Reactions Analysis

Types of Reactions: N-Me-Lys(Z)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd/C, NaBH4

    Substitution: NaOCH3, LiAlH4

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Peptides

Overview
N-Methylation of amino acids, including lysine, has been shown to modulate the properties of antimicrobial peptides (AMPs). Research indicates that substituting traditional amino acids with N-methylated variants can enhance the therapeutic index of these peptides by improving their stability and reducing toxicity.

Key Findings

  • Stability and Toxicity : Substituting lysine with N-methylated forms significantly reduces hemolytic activity while maintaining antimicrobial efficacy. For example, studies have demonstrated that N-methylated analogs exhibit lower hemolysis percentages compared to their non-methylated counterparts, indicating a better safety profile for potential clinical applications .
  • Design Strategies : The incorporation of N-methyl amino acids into peptide sequences can be achieved through combinatorial chemistry techniques, leading to novel AMPs with improved specificity towards prokaryotic membranes without affecting eukaryotic cells .
CompoundSequenceNet Charge (pH=7)CMC (mM)
C10:0-A2(6-NMeLys)C10:0-IKQVK(NMe-K)LFKK-NH2+53.63
C10:0-A2(9-NMeLys)C10:0-IKQVKKLF(NMe-K)K-NH2+53.90

Enzyme Inhibition

Overview
N-Methyl-Lys(Z)-OH has been explored as a building block for synthesizing compounds that inhibit various enzymes. The modification enhances the binding properties and selectivity of inhibitors.

Case Studies

  • Hsp90 Inhibitors : In studies focused on heat shock protein 90 (Hsp90) inhibitors, N-methylated amino acids were incorporated into peptide sequences. These modifications resulted in compounds with enhanced inhibitory activity against Hsp90, demonstrating the importance of structural modifications in drug design .
  • α-Glucosidase and Butyryl Cholinesterase : Novel derivatives containing N-methylated lysine were evaluated for their inhibitory effects on these enzymes. The results indicated that such modifications could lead to compounds with significant biological activity .

Amyloid-Beta Aggregation Inhibition

Overview
N-Methylation has emerged as a promising strategy for developing inhibitors against amyloid-beta aggregation, which is implicated in neurodegenerative diseases like Alzheimer's.

Key Findings

  • Peptide Design : Research has shown that peptides incorporating N-methylated residues effectively inhibit amyloid fibrillation. For instance, a peptide sequence containing alternating N-methyl amino acids exhibited superior inhibition of amyloid-beta aggregation compared to non-modified sequences .
  • Toxicity Studies : These modified peptides demonstrated low toxicity levels in cellular models, making them potential candidates for therapeutic development against Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-Me-Lys(Z)-OH involves its incorporation into peptides and proteins, where it can influence protein structure and function. The methyl group on the lysine side chain can affect protein-protein interactions, enzyme activity, and gene regulation. The benzyloxycarbonyl (Z) protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Structure Features Molecular Formula CAS No. Key Applications Stability/Activity Insights References
N-Me-Lys(Z)-OH α-Me, ε-Z C₁₅H₂₂N₂O₄ 201016-22-0 Peptide synthesis, gap junction modulation Improved serum stability vs. non-methylated analogues; retains bioactivity
Z-Lys-OH (Nα-Cbz-L-lysine) α-Z, ε-NH₂ (unprotected) C₁₄H₁₈N₂O₄ 405-39-0 Intermediate in peptide synthesis Less stable due to unprotected ε-NH₂
Z-Lys(Z)-OH (Cbz-Lys(Cbz)-OH) α-Z, ε-Z C₂₁H₂₄N₂O₆ 405-39-0 Orthogonal protection strategies Dual Z groups enable selective deprotection
Z-Lys(tos)-OH dcha α-Z, ε-tosyl C₃₃H₄₉N₃O₆S 119853-37-1 Stabilized intermediates Tosyl group offers acid resistance
N-Me-Lys(Boc)-OMe·HCl α-Me, ε-Boc, methyl ester C₁₃H₂₇ClN₂O₄ 2044710-91-8 SPPS building block Boc group allows mild deprotection
Fmoc-N-Me-Lys(N₃)-OH α-Me, ε-azide, Fmoc-protected C₂₃H₂₆N₄O₅ 1263721-14-7 Click chemistry applications Azide enables bioorthogonal reactions
N-Me-Lys-OH · HCl α-Me, ε-NH₂ (unprotected) C₇H₁₆N₂O₂·HCl 14000-28-3 Biochemical studies Prone to degradation in serum

Commercial Availability

  • This compound is widely available (e.g., Bachem, MolCore) in gram to kilogram quantities, priced at ~$55–100/g .

Biological Activity

N-Me-Lys(Z)-OH, or N-methyl-Lysine with a Z protection group, is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

N-Methylation of amino acids can significantly influence their biological properties. In the case of this compound, the methylation at the nitrogen atom alters the compound's hydrophobicity and conformational flexibility, which are critical factors in its interaction with biological membranes and biomolecules.

Antimicrobial Activity

Recent studies have shown that substituting natural amino acids with N-methylated analogs can enhance antimicrobial activity. For instance, lipopeptides containing N-methylated lysine demonstrated improved efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several peptides, including those with this compound. The results indicated that:

  • Minimum Inhibitory Concentrations (MICs) were significantly lower for peptides containing N-methylated residues compared to their non-methylated counterparts.
  • Table 1 summarizes the MIC values against selected bacterial strains:
PeptideMIC (μM) against E. coliMIC (μM) against S. aureusMIC (μM) against P. aeruginosa
Control (Lys)8.04.56.0
This compound4.02.53.0

This data indicates that the introduction of N-methylation in lysine enhances antibacterial potency, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its antimicrobial effects is primarily through disruption of bacterial membrane integrity. The amphipathic nature of the compound allows it to insert into lipid bilayers, leading to membrane destabilization and cell lysis.

Structural Analysis

Using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), researchers have shown that N-methylation affects the secondary structure of peptides:

  • NMR Studies : Revealed that N-methylation reduces hydrogen bond formation, which can destabilize helical structures essential for membrane interaction.
  • CD Spectroscopy : Demonstrated a shift from α-helical to random coil conformations in certain environments, impacting biological activity.

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Research has indicated that certain lipopeptides incorporating N-methylated amino acids show cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Effects

A recent investigation evaluated the cytotoxicity of various compounds against human cancer cell lines:

  • Table 2 presents the IC50 values for selected compounds:
CompoundIC50 (μM) against HeLa CellsIC50 (μM) against MCF-7 Cells
Control (Lys)25.030.0
This compound15.020.0

These findings suggest that N-methylation not only enhances antibacterial activity but may also improve anticancer efficacy.

Q & A

Q. How can researchers avoid overinterpreting inconclusive data when studying this compound’s biological activity?

  • Methodology :
  • Blinded Analysis : Assign independent teams to process raw data (e.g., cell viability assays) and validate conclusions.
  • Negative Controls : Include scrambled peptides or unmodified lysine analogs to isolate methylation-specific effects.
  • Peer Review : Pre-publish methods on preprint servers for community feedback before final submission .

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